N-Isobutyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine
Overview
Description
“N-Isobutyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine” is a chemical compound . It is an organic intermediate with a pyrimidine heterocycle and borate functional group .
Molecular Structure Analysis
The molecular structure of this compound includes a pyrimidine ring attached to an isobutyl group and a tetramethyl dioxaborolane group . The exact molecular weight and formula are not specified in the searched resources .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, density, and molecular weight, are not specified in the searched resources .Scientific Research Applications
Synthesis and Chemical Properties
- N-Isobutyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine is involved in the synthesis of various compounds, such as N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine, which is a key intermediate in antibiotic preparation, showcasing its utility in medicinal chemistry (Fleck et al., 2003).
- This compound also plays a role in the synthesis of 2-(2-arylpyrrolidin-1-yl)pyrimidines via acid-catalyzed reactions, indicating its potential in the creation of new chemical entities (Gazizov et al., 2015).
Biological Activity
- It is used in the synthesis of novel N2B heterocycles which show significant antifungal and moderate antibacterial activity, highlighting its importance in drug discovery (Irving et al., 2003).
- The compound is involved in the synthesis of pyrimidine linked pyrazole heterocyclics which exhibit insecticidal and antimicrobial potential, expanding its applications in agriculture and pharmaceuticals (Deohate & Palaspagar, 2020).
Material Science and Chemistry
- Its use in the synthesis of boric acid ester intermediates with benzene rings, as shown in studies involving crystal structure and DFT studies, underscores its relevance in material science and advanced chemistry (Huang et al., 2021).
Pesticide Development
- In the field of agriculture, it is instrumental in the discovery of novel fungicides, demonstrating its utility in developing new agricultural chemicals (Liu et al., 2023).
Mechanism of Action
Target of Action
Compounds containing the 1,3,2-dioxaborolane group are often used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions . They can act as boron sources, targeting various organic compounds to form new carbon-boron bonds.
Mode of Action
The 1,3,2-dioxaborolane group in “N-Isobutyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine” can interact with a variety of organic compounds under suitable conditions (usually in the presence of a palladium catalyst), leading to the formation of new carbon-boron bonds .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors such as temperature, pH, and the presence of other compounds. For instance, the Suzuki-Miyaura cross-coupling reactions often require a specific temperature and pH to proceed efficiently .
Properties
IUPAC Name |
N-(2-methylpropyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24BN3O2/c1-10(2)7-16-12-17-8-11(9-18-12)15-19-13(3,4)14(5,6)20-15/h8-10H,7H2,1-6H3,(H,16,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRDQITDPXLPZLZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(N=C2)NCC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24BN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80743968 | |
Record name | N-(2-Methylpropyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80743968 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1015242-06-4 | |
Record name | N-(2-Methylpropyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80743968 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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